
Trifluoromethylhexanol
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Overview
Description
7,7,7-Trifluoroheptan-1-ol is an organic compound with the molecular formula C7H13F3O It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a heptanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the catalytic hydrotrifluoromethylation of heptanal using Langlois reagent (sodium trifluoromethanesulfinate) under irradiation conditions . The reaction is carried out in the presence of a catalyst and yields the desired product after purification by column chromatography.
Industrial Production Methods: Industrial production of 7,7,7-trifluoroheptan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Nucleophilic Trifluoromethylation
Trifluoromethylhexanol derivatives are synthesized via nucleophilic addition using the Ruppert–Prakash reagent (TMSCF₃). Key findings include:
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Reaction Conditions : TMSCF₃ reacts with β-keto-benzyl-O-oximes in THF at 4°C with CsF as an initiator, followed by TBAF·3H₂O to yield α-trifluoromethyl-β-amino alcohols (81–95% yields) .
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Stereoselectivity : The trifluoromethyl group adds exclusively to the carbonyl oxygen rather than the imine group, preserving stereochemical integrity .
Deoxytrifluoromethylation
Copper metallaphotoredox catalysis enables direct deoxytrifluoromethylation of alcohols, including hexanol derivatives:
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Protocol : Alcohols are activated by benzoxazolium salts under blue light irradiation with Ir(dF(OMe)ppy)₂(5,5′(CF₃)bpy)PF₆ (1 mol %) and Cu(terpy)Cl₂ (5–10 mol %) in DMSO .
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Scope : Primary, secondary, and tertiary alcohols are compatible, yielding trifluoromethylated products (52–86% yields) .
Oxidative Cross-Coupling
Electrophilic trifluoromethylation of alcohols via oxidative coupling:
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Reagents : CF₃SiMe₃ with Selectfluor/NFSI as oxidants and CsF/AgOTf as activators .
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Efficiency : Electron-deficient phenols and heteroaromatics react at RT, achieving 42–77% yields .
Oxidation to Trifluoromethyl Ketones
The hydroxyl group in this compound undergoes oxidation:
Halogenation Reactions
Vicinal halo-trifluoromethylation of alkenes derived from this compound:
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Electrochemical Method : CF₃SO₂Na and MgCl₂ in CF₃CO₂H/MeCN under constant current (15 mA) yield chlorotrifluoromethylated products (57–82%) .
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Photoredox Catalysis : Umemoto’s reagent (CF₃ source) with TMSCl under visible light provides cis-stereoselective fluorotrifluoromethylation (18–73% yields) .
Elimination and Rearrangement
Superacid-mediated defluorination and Friedel-Crafts reactions:
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Conditions : CF₃SO₃H at 0–25°C promotes ionization of C–F bonds, forming benzophenone or triarylmethanol derivatives (41–56% yields) .
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Mechanism : Protonation of fluorine atoms generates carbocations, which react with benzene to form coupled products .
Table 1: Comparative Yields in Trifluoromethylation Reactions
Table 2: Functional Group Tolerance
Functional Group | Compatibility | Example Product | Source |
---|---|---|---|
Esters | High | CF₃CH₂COOEt | |
Nitriles | Moderate | CF₃CH₂CN | |
Amides | High | CF₃CH₂CONH₂ | |
Halides | Limited | CF₃CH₂Cl |
Scientific Research Applications
7,7,7-Trifluoroheptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7,7-trifluoroheptan-1-ol is primarily influenced by the presence of the trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-Heptanol: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
7,7,7-Trifluoroheptane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 7,7,7-Trifluoroheptan-1-ol is unique due to the combination of a hydroxyl group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Biological Activity
Trifluoromethylhexanol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its unique biological properties. The trifluoromethyl group significantly alters the physicochemical characteristics of organic compounds, influencing their biological activity, stability, and interaction with biological systems. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and relevant data.
This compound exhibits various biological activities, primarily through its interactions with cellular targets. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Studies have shown that compounds containing trifluoromethyl groups often demonstrate increased potency against various biological targets, including enzymes and receptors.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group affects the compound's electronic properties and steric hindrance, which in turn influences its binding affinity to biological targets. A comprehensive SAR study on related compounds has shown that modifications at specific positions can lead to significant changes in potency and selectivity .
1. Synthesis and Evaluation of Trifluoromethylated Compounds
A notable case study involved the synthesis of 5-iodo-6-trifluoromethylhexanol. This compound was synthesized through a photoredox-catalyzed reaction involving trifluoromethyl iodide, demonstrating good yields under optimized conditions . The study highlighted the challenges associated with trifluoromethylation but also indicated potential pathways for developing more potent analogs.
2. Fluorinated Enigmol Analogs
Another relevant case study evaluated fluorinated analogs of Enigmol, which included CF3-Enigmol. This analog showed enhanced plasma and tissue levels compared to its non-fluorinated counterpart, suggesting that trifluoromethylation can improve pharmacokinetic properties without sacrificing efficacy against cancer cell lines . Although not directly related to this compound, these findings support the hypothesis that fluorination can enhance biological activity.
Table 1: Summary of Biological Activities of Trifluoromethyl Compounds
Compound Name | Biological Activity | Reference |
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This compound | Potential anticancer activity | |
CF3-Enigmol | Enhanced tissue accumulation | |
5-Iodo-6-trifluoromethylhexanol | Good synthetic yield in reactions |
Table 2: Structure-Activity Relationship Insights
Properties
Molecular Formula |
C7H13F3O |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
7,7,7-trifluoroheptan-1-ol |
InChI |
InChI=1S/C7H13F3O/c8-7(9,10)5-3-1-2-4-6-11/h11H,1-6H2 |
InChI Key |
JQDDAZCUGNDHPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCC(F)(F)F |
Origin of Product |
United States |
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